molecular formula C20H20Cl2N2O3 B11515584 N-(2,3-dichlorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide

N-(2,3-dichlorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11515584
M. Wt: 407.3 g/mol
InChI Key: BCNQCXMFBBNJKP-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide: is a synthetic organic compound characterized by its complex molecular structure This compound belongs to the class of pyrrolidines, which are heterocyclic amines with a five-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through reactions such as the Paal-Knorr synthesis.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable dichlorophenyl halide reacts with the pyrrolidine intermediate.

    Attachment of the Propan-2-yloxyphenyl Group: This step involves the reaction of the pyrrolidine intermediate with a propan-2-yloxyphenyl halide under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dichlorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.

Medicine

In medicine, this compound may be explored for its potential as a drug candidate. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2,3-dichlorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-5-oxo-1-[4-(methoxy)phenyl]pyrrolidine-3-carboxamide
  • N-(2,3-dichlorophenyl)-5-oxo-1-[4-(ethoxy)phenyl]pyrrolidine-3-carboxamide
  • N-(2,3-dichlorophenyl)-5-oxo-1-[4-(butoxy)phenyl]pyrrolidine-3-carboxamide

Uniqueness

Compared to similar compounds, N-(2,3-dichlorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide is unique due to the presence of the propan-2-yloxy group. This group can influence the compound’s solubility, reactivity, and interactions with biological targets, potentially leading to distinct chemical and biological properties.

Properties

Molecular Formula

C20H20Cl2N2O3

Molecular Weight

407.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20Cl2N2O3/c1-12(2)27-15-8-6-14(7-9-15)24-11-13(10-18(24)25)20(26)23-17-5-3-4-16(21)19(17)22/h3-9,12-13H,10-11H2,1-2H3,(H,23,26)

InChI Key

BCNQCXMFBBNJKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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